REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)=[O:3].[CH:11]([NH2:13])=[O:12]>CN(C)C1C=CN=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN1CCCC1=O>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:11]([NH2:13])=[O:12])=[CH:6][CH:5]=1)(=[O:3])[CH3:1] |^1:25,44|
|
Name
|
|
Quantity
|
3.439 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
glass
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0.122 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen three times
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled
|
Type
|
ADDITION
|
Details
|
the solution is diluted with ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted
|
Type
|
STIRRING
|
Details
|
by shaking 3 times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
afterwards the organic phases are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
is chromatographed over silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |